molecular formula C17H30Cl2N2O2 B2652454 1-(Tert-butoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185563-57-8

1-(Tert-butoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2652454
CAS RN: 1185563-57-8
M. Wt: 365.34
InChI Key: OQRBJLISABDELE-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and ethanol. Its chemical formula is C19H32Cl2N2O2, and its molecular weight is 405.38 g/mol. In

Scientific Research Applications

1-(Tert-butoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant activity as an inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves the inhibition of the dopamine transporter. This leads to an increase in dopamine levels in the brain, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to increase dopamine levels in the brain, which can result in various effects such as increased motivation, improved cognitive function, and reduced symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Tert-butoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride in lab experiments is its high purity and good yield. However, one of the limitations is that its mechanism of action is not fully understood, and more research is needed to determine its potential applications in various fields.

Future Directions

There are several future directions for the research of 1-(Tert-butoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride. One potential direction is to study its potential applications in the treatment of Parkinson's disease, ADHD, and drug addiction. Another direction is to explore its potential as a cognitive enhancer and to study its effects on memory and learning. Additionally, more research is needed to fully understand its mechanism of action and to determine its potential side effects and limitations.

Synthesis Methods

1-(Tert-butoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of tert-butyl 3-(4-phenylpiperazin-1-yl)propanoate with sodium hydroxide in water, followed by the addition of hydrochloric acid to obtain the dihydrochloride salt. This method yields a high purity product with a good yield.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.2ClH/c1-17(2,3)21-14-16(20)13-18-9-11-19(12-10-18)15-7-5-4-6-8-15;;/h4-8,16,20H,9-14H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRBJLISABDELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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